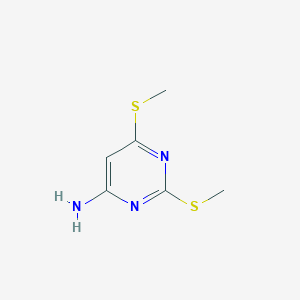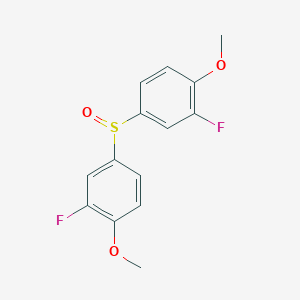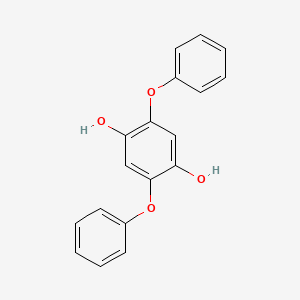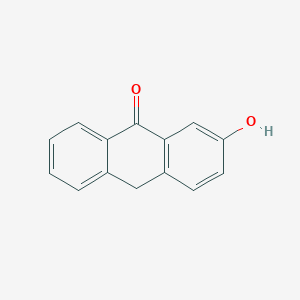![molecular formula C25H20BNO2 B14740130 2-{(E)-[(2-Hydroxyphenyl)imino]methyl}phenyl diphenylborinate CAS No. 5610-95-7](/img/structure/B14740130.png)
2-{(E)-[(2-Hydroxyphenyl)imino]methyl}phenyl diphenylborinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{(E)-[(2-Hydroxyphenyl)imino]methyl}phenyl diphenylborinate is a Schiff base compound that has garnered attention due to its unique structural and chemical properties Schiff bases are compounds containing a C=N bond (azomethine group) and are typically synthesized from the condensation of primary amines and carbonyl compounds
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(E)-[(2-Hydroxyphenyl)imino]methyl}phenyl diphenylborinate typically involves the reaction of salicylaldehyde with 2-aminophenol in the presence of a suitable solvent such as ethanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the Schiff base. The reaction can be represented as follows:
Salicylaldehyde+2-Aminophenol→2-(E)-[(2-Hydroxyphenyl)imino]methylphenyl diphenylborinate
The reaction is usually carried out in ethanol, and the mixture is refluxed for several hours to ensure complete conversion. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may involve advanced techniques such as column chromatography to ensure high purity of the final product.
化学反应分析
Types of Reactions
2-{(E)-[(2-Hydroxyphenyl)imino]methyl}phenyl diphenylborinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the azomethine group to an amine.
Substitution: The phenolic hydroxyl group can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Ethers, esters, and other substituted products.
科学研究应用
2-{(E)-[(2-Hydroxyphenyl)imino]methyl}phenyl diphenylborinate has a wide range of scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of sensors and materials with specific electronic and optical properties.
作用机制
The mechanism of action of 2-{(E)-[(2-Hydroxyphenyl)imino]methyl}phenyl diphenylborinate involves its ability to form complexes with metal ions. The azomethine nitrogen and phenolic oxygen atoms act as donor sites, coordinating with metal ions to form stable complexes. These complexes can exhibit various catalytic, electronic, and biological activities depending on the nature of the metal ion and the specific application.
相似化合物的比较
Similar Compounds
- 2-{(E)-[(2-Hydroxyphenyl)imino]methyl}phenol
- 2-{(E)-[(3-{[(E)-(2-Hydroxyphenyl)methylidene]amino}phenyl)imino]methyl}phenol
Uniqueness
2-{(E)-[(2-Hydroxyphenyl)imino]methyl}phenyl diphenylborinate is unique due to the presence of the diphenylborinate group, which imparts distinct electronic and steric properties. This makes it particularly suitable for applications in nonlinear optical technologies and as a ligand in coordination chemistry.
属性
CAS 编号 |
5610-95-7 |
|---|---|
分子式 |
C25H20BNO2 |
分子量 |
377.2 g/mol |
IUPAC 名称 |
2-[(2-diphenylboranyloxyphenyl)methylideneamino]phenol |
InChI |
InChI=1S/C25H20BNO2/c28-24-17-9-8-16-23(24)27-19-20-11-7-10-18-25(20)29-26(21-12-3-1-4-13-21)22-14-5-2-6-15-22/h1-19,28H |
InChI 键 |
HIEUGCNYUYVKKU-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC=CC=C1)(C2=CC=CC=C2)OC3=CC=CC=C3C=NC4=CC=CC=C4O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[4-[(6-Chloropyrimidin-4-yl)amino]phenyl]ethanol](/img/structure/B14740048.png)
![1-Nitro-3-[(2-oxo-3-indolinylidene)amino]guanidine](/img/structure/B14740063.png)
![1-[(3-Hydroxyphenyl)methylideneamino]-3-[(3-hydroxyphenyl)methylideneamino]thiourea](/img/structure/B14740070.png)

![3,9-Diethyl-3,9-dimethyl-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B14740084.png)
![2-O-tert-butyl 4-O-ethyl 5-[3-[3-[[3-ethoxycarbonyl-4-methyl-5-[(2-methylpropan-2-yl)oxycarbonyl]thiophen-2-yl]amino]-3-oxopropyl]sulfanylpropanoylamino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B14740100.png)


![(2Z,7Z,11Z,17Z)-2,21,22,23,24-Pentaazapentacyclo[16.2.1.1~3,6~.1~8,11~.1~13,16~]tetracosa-1(21),2,4,6(24),7,9,11,13,15,17,19-undecaene](/img/structure/B14740109.png)
![2,2'-[(3-Methyl-3-nitrobutyl)imino]diacetic acid](/img/structure/B14740120.png)



![Benzamide, N-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-](/img/structure/B14740158.png)
